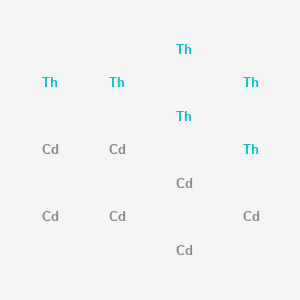
Cadmium;thorium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and thorium are two distinct elements with unique properties and applications. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury. It is primarily used in batteries, pigments, and coatings. Thorium, on the other hand, is a highly reactive and electropositive metal that is slowly attacked by water and does not readily dissolve in most common acids. It is used in high-temperature ceramics and as a nuclear fuel. The compound “Cadmium;thorium” refers to a combination of these two elements, which can exhibit unique properties and applications due to the interaction between cadmium and thorium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cadmium and thorium compounds typically involves various chemical reactions and processes. For instance, cadmium can react with halogens to form cadmium halides, such as cadmium chloride and cadmium bromide . Thorium can dissolve in hydrochloric acid, sulfuric acid, and nitric acid to form thorium (IV) salts . The combination of cadmium and thorium can be achieved through co-precipitation methods, where solutions containing cadmium and thorium are mixed under controlled conditions to form a compound .
Industrial Production Methods
Industrial production of cadmium and thorium compounds often involves the extraction and purification of these elements from their respective ores. Cadmium is typically obtained as a byproduct of zinc refining, while thorium is extracted from minerals such as monazite and thorite . The purified elements can then be combined through various chemical processes to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cadmium and thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium can react with oxygen to form cadmium oxide, and with halogens to form cadmium halides . Thorium can react with oxygen, hydrogen, nitrogen, and halogens to form various thorium compounds .
Common Reagents and Conditions
Common reagents used in the reactions of cadmium and thorium include halogens (such as chlorine and bromine), acids (such as hydrochloric acid and sulfuric acid), and oxygen . The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of cadmium and thorium include cadmium oxide, cadmium halides, thorium dioxide, and thorium halides . These compounds have various applications in different fields, including chemistry, biology, and industry.
Scientific Research Applications
Cadmium and thorium compounds have numerous scientific research applications. Cadmium compounds are used in the study of cadmium-resistant bacteria, which can resist high concentrations of cadmium through various mechanisms Thorium compounds are used in materials science for their refractory properties and in the production of gas mantles and high-temperature ceramics .
Mechanism of Action
The mechanism of action of cadmium and thorium compounds involves various molecular targets and pathways. Cadmium exerts its effects through oxidative stress induction, disruption of calcium signaling, and interference with cellular signaling pathways . Thorium compounds, on the other hand, can react with oxygen, water vapor, and acids to form various products that exhibit unique properties .
Comparison with Similar Compounds
Cadmium and thorium compounds can be compared with other similar compounds, such as zinc and mercury compounds for cadmium, and uranium and plutonium compounds for thorium . Cadmium is chemically similar to zinc and mercury, while thorium shares similarities with uranium and plutonium in terms of its reactivity and electropositive nature. cadmium and thorium compounds exhibit unique properties and applications that distinguish them from these similar compounds.
List of Similar Compounds
Cadmium Compounds: Zinc compounds, mercury compounds
Thorium Compounds: Uranium compounds, plutonium compounds
Properties
CAS No. |
89355-39-5 |
|---|---|
Molecular Formula |
Cd7Th6 |
Molecular Weight |
2179.1 g/mol |
IUPAC Name |
cadmium;thorium |
InChI |
InChI=1S/7Cd.6Th |
InChI Key |
DXLCNWLZKVXEJO-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Th].[Th].[Th].[Th].[Th].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















